2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
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Overview
Description
2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the construction of the thiazole ring. Common synthetic routes may include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution, where a methoxy group is substituted onto a phenyl ring.
Construction of Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-haloketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved will depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine-based compound used to treat benign prostatic hyperplasia.
Urapidil: An arylpiperazine-based compound used to treat hypertension.
Uniqueness
2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[[2-[4-(3-methoxyphenyl)piperazin-1-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-14-18(19(27)23(2)3)29-20(21-14)22-17(26)13-24-8-10-25(11-9-24)15-6-5-7-16(12-15)28-4/h5-7,12H,8-11,13H2,1-4H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGMVDDQJGZMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)OC)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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